2-Aminopentane is used in drug discovery, specifically in the hit-to-lead process . The hit-to-lead process is a part of drug discovery where researchers optimize weakly active compounds (hits) that have been identified through high-throughput screening. The goal is to improve the properties of these hits to generate lead compounds that could potentially be developed into drugs .
2-Aminopentane can be used in research studying ion channels . Ion channels are proteins that allow ions to pass through the membrane of a neuron. They play a crucial role in the transmission of electrical signals in the nervous system .
2-Aminopentane can be used in research studying neurotransmitter receptors . Neurotransmitters are chemicals that transmit signals across a synapse from one neuron to another. Their receptors are proteins on the neurons that receive these signals .
2-Aminopentane is used as an organic building block . Organic building blocks are small molecules which are used in the synthesis of complex organic compounds. They are the starting materials in a synthetic process and are chosen for their reactivity and structural features .
2-Aminopentane is used in life science research . It can be used in various biological studies and experiments, including those related to cell biology, molecular biology, biochemistry, and genetics .
2-Aminopentane is used as a reagent in chemical synthesis . It can be used to synthesize a variety of chemical compounds, including complex organic molecules .
2-Aminopentane is used in the life science industry . It is used in research, biotechnology development and production, and pharmaceutical drug therapy .
2-Aminopentane is a colorless liquid at room temperature with a fishy odor []. There is no known natural source for this compound, and it is typically synthesized in a laboratory setting []. Research into 2-Aminopentane is limited, but its relatively simple structure makes it a potential candidate for further investigation in various fields.
The molecular structure of 2-aminopentane consists of a five-carbon chain (pentyl group) with an amine functional group (NH2) attached to the second carbon atom (hence the name 2-aminopentane). This structure gives it both hydrophobic (water-fearing) and hydrophilic (water-loving) properties due to the presence of the amine group [].
A common method for synthesizing primary amines like 2-aminopentane involves the reductive amination of aldehydes or ketones. This reaction requires further research to determine the specific conditions for 2-aminopentane synthesis [].
Under high temperatures, 2-aminopentane may decompose into smaller molecules like ammonia (NH3) and hydrocarbons [].
These are general predictions, and specific reaction conditions and mechanisms would require further investigation.
Currently, there is no significant research on the specific mechanism of action of 2-aminopentane in biological systems.
2-aminopentane is likely flammable based on its organic structure []. Amines can also be irritating to the skin, eyes, and respiratory system. However, specific data on the toxicity and hazards of 2-aminopentane are limited and require further investigation. Due to the lack of sufficient data, it is advisable to handle 2-aminopentane with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.
Flammable;Corrosive